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molecular formula C6H10N2O B1590700 (1,5-Dimethyl-1H-imidazol-4-yl)methanol CAS No. 64689-22-1

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

Cat. No. B1590700
M. Wt: 126.16 g/mol
InChI Key: RJHNAUYZKXBDCF-UHFFFAOYSA-N
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Patent
US04292431

Procedure details

A mixture of 1,5-dimethylimidazole-4-carboxylic acid (1.4 g, 0.01 mol), potassium hydroxide (1.12 g, 0.02 mol) and ~37% aqueous formaldehyde solution (3 ml) was heated at 80°-90° C. for 3 hours. After completion of the reaction, the solvent was stripped off in vacuo, and the residue was extracted with isopropanol (40 ml). The isopropanol extract was concentrated to give a crude product. The crude solid was recrystallized from acetone and filtered to afford 0.88 g of 1,5-dimethyl-4-hydroxymethylimidazole as a white crystal, m.p. 161°-163° C. Yield 70%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8](O)=[O:9])[N:4]=[CH:3]1.[OH-].[K+].C=O>>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH2:8][OH:9])[N:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CN1C=NC(=C1C)C(=O)O
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80°-90° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with isopropanol (40 ml)
EXTRACTION
Type
EXTRACTION
Details
The isopropanol extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from acetone
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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